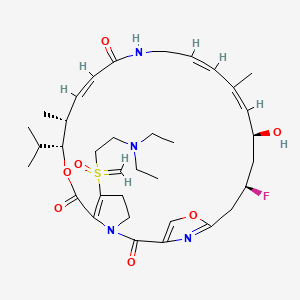
PPAR|A/GR modulator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPAR|A/GR modulator 1: is a compound that acts on peroxisome proliferator-activated receptors and glucocorticoid receptors. These receptors are involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. The modulation of these receptors has significant implications for the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A/GR modulator 1 typically involves the structure-based design and synthesis of selective modulators. For instance, a novel decanoic acid-based selective modulator was synthesized using a combination of structure-based design, molecular docking, and in vitro and in vivo characterization . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired selectivity and efficacy.
Industrial Production Methods: Industrial production methods for PPAR|A/GR modulators involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: PPAR|A/GR modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products: The major products formed from these reactions include modified versions of the original compound with enhanced pharmacological properties. These modifications can improve the compound’s binding affinity, selectivity, and overall therapeutic potential .
Applications De Recherche Scientifique
Chemistry: In chemistry, PPAR|A/GR modulator 1 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptors and glucocorticoid receptors. This helps in the design and development of more potent and selective modulators .
Biology: In biology, the compound is used to investigate the role of peroxisome proliferator-activated receptors and glucocorticoid receptors in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer. The compound’s ability to modulate these receptors can help in managing conditions like diabetes, obesity, and cancer .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting peroxisome proliferator-activated receptors and glucocorticoid receptors .
Mécanisme D'action
PPAR|A/GR modulator 1 exerts its effects by binding to the ligand-binding domains of peroxisome proliferator-activated receptors and glucocorticoid receptors. This binding induces conformational changes in the receptors, leading to the activation or repression of target gene expression. The molecular targets and pathways involved include the regulation of lipid and glucose metabolism, inflammation, and cell differentiation .
Comparaison Avec Des Composés Similaires
Fenofibrate: A PPARα agonist used to treat dyslipidemia.
Rosiglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.
Elafibranor: A dual PPARα/δ agonist under development for the treatment of non-alcoholic steatohepatitis
Uniqueness: PPAR|A/GR modulator 1 is unique in its ability to modulate both peroxisome proliferator-activated receptors and glucocorticoid receptors, providing a broader range of therapeutic applications compared to compounds that target only one receptor subtype .
Propriétés
Formule moléculaire |
C14H10FNO4 |
|---|---|
Poids moléculaire |
275.23 g/mol |
Nom IUPAC |
3-[(E)-3-(2-fluoropyridin-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+ |
Clé InChI |
FDUNJKZGKXZYCK-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NC=C2)F)O |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


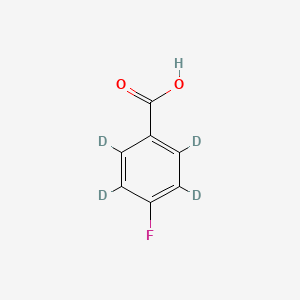
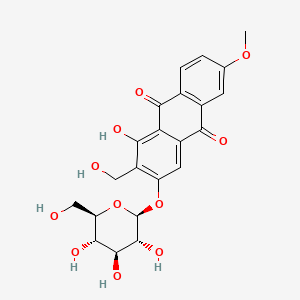
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)


![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
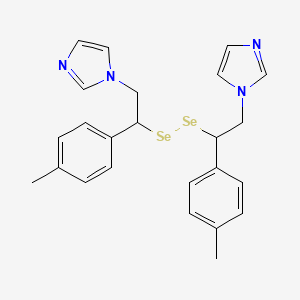
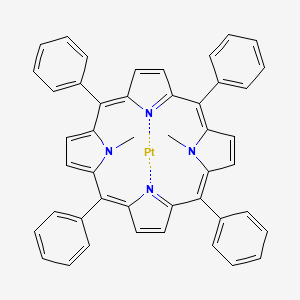
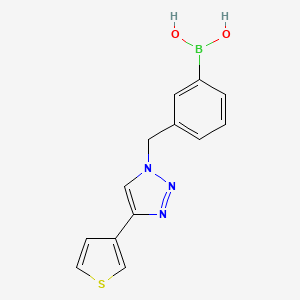
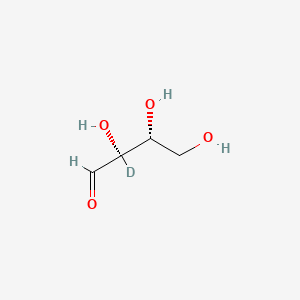

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

